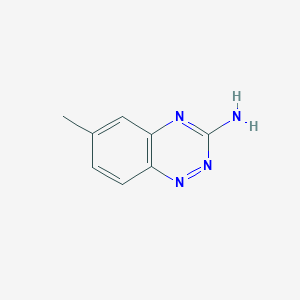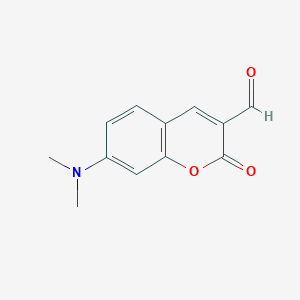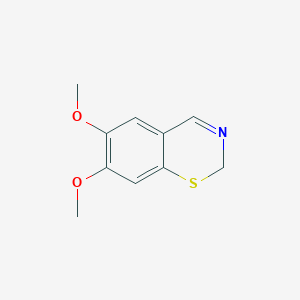
6,7-Dimethoxy-2H-1,3-benzothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-2H-1,3-benzothiazine is a heterocyclic compound that belongs to the class of benzothiazines It is characterized by the presence of a benzene ring fused to a thiazine ring, with methoxy groups at the 6th and 7th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-2H-1,3-benzothiazine typically involves the reaction of 2-aminothiophenol with appropriate methoxy-substituted benzaldehydes under acidic or basic conditions. One common method involves the use of dimethylformamide dimethylacetal (DMF-DMA) to form the enaminone intermediate, which then undergoes cyclization to yield the desired benzothiazine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Dimethoxy-2H-1,3-benzothiazine undergoes various chemical reactions, including:
Cycloaddition Reactions: It reacts with dimethyl acetylenedicarboxylate (DMAD) in aqueous methanol to form unexpected heterocyclic structures.
Substitution Reactions: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition: DMAD in aqueous methanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
- Cycloaddition with DMAD yields condensed-skeleton heterocycles .
- Substitution reactions can yield a variety of functionalized benzothiazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-2H-1,3-benzothiazine involves its interaction with various molecular targets and pathways. For example, its reaction with DMAD involves the formation of a cycloaddition product through a concerted mechanism . The exact molecular targets and pathways in biological systems are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in various biochemical processes.
Comparaison Avec Des Composés Similaires
1,4-Benzothiazine Derivatives: These compounds share a similar core structure but differ in the position and type of substituents.
Benzothiazepines: These compounds have an additional ring fused to the benzothiazine core, leading to different chemical properties and applications.
Uniqueness: Its ability to undergo unexpected cycloaddition reactions with DMAD sets it apart from other benzothiazine derivatives .
Propriétés
Numéro CAS |
59484-80-9 |
|---|---|
Formule moléculaire |
C10H11NO2S |
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
6,7-dimethoxy-2H-1,3-benzothiazine |
InChI |
InChI=1S/C10H11NO2S/c1-12-8-3-7-5-11-6-14-10(7)4-9(8)13-2/h3-5H,6H2,1-2H3 |
Clé InChI |
STYGCZQJYNQPCT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C=NCS2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


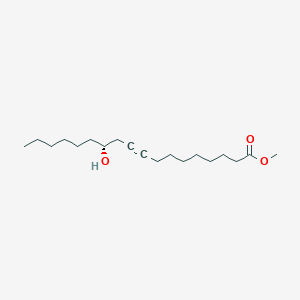
![6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one](/img/structure/B14614212.png)



![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl-](/img/structure/B14614245.png)

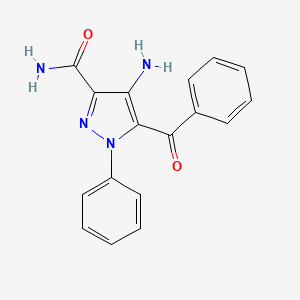
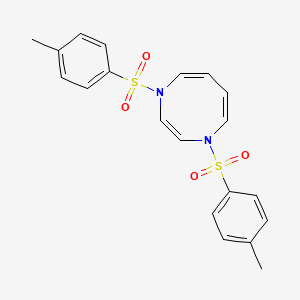
![N,N-Dimethyl-N'-{4-[(pyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14614253.png)
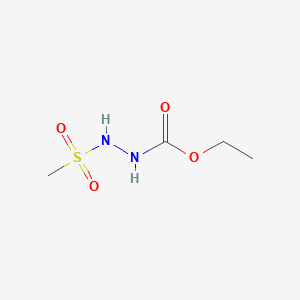
![[4,6-Bis(dodecyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14614258.png)
